1-Keto Ketorolac-d5 1-Keto Ketorolac-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199760
InChI:
SMILES:
Molecular Formula: C₁₄H₆D₅NO₂
Molecular Weight: 230.27

1-Keto Ketorolac-d5

CAS No.:

Cat. No.: VC0199760

Molecular Formula: C₁₄H₆D₅NO₂

Molecular Weight: 230.27

* For research use only. Not for human or veterinary use.

1-Keto Ketorolac-d5 -

Specification

Molecular Formula C₁₄H₆D₅NO₂
Molecular Weight 230.27

Introduction

Chemical Properties and Structure

1-Keto Ketorolac-d5 possesses specific chemical characteristics that define its research applications and pharmaceutical relevance. The molecule maintains the core structure of ketorolac while incorporating five deuterium atoms at specific positions.

Comparison with Related Compounds

The following table presents a comparative analysis of 1-Keto Ketorolac-d5 with related compounds:

Property1-Keto Ketorolac-d5Ketorolac TromethamineKetorolac Hemicalcium
Molecular FormulaC14H6D5NO2C15H13NO3·C4H11NO3(C15H13NO3)2·Ca
Molecular Weight230.27 g/mol376.4 g/mol (salt form)~663 g/mol (estimated)
Primary UseResearch toolClinical analgesicResearch/pharmaceutical
Key FeatureDeuterated analogTromethamine saltCalcium salt
COX InhibitionSimilar to ketorolacPotent non-selectiveNon-selective
Research ApplicationMetabolic trackingClinical pain managementExperimental studies

This comparative analysis illustrates how 1-Keto Ketorolac-d5 differs from other ketorolac derivatives primarily in its deuteration and research-focused applications, while maintaining similar pharmacological properties .

Mechanism of Action

The mechanism of action of 1-Keto Ketorolac-d5 closely parallels that of its parent compound, ketorolac, with some potential modifications due to its deuterated structure.

Research Applications

The specialized nature of 1-Keto Ketorolac-d5 lends itself to specific research applications, particularly in the fields of pharmacokinetics and drug metabolism.

Pharmacokinetic Studies

1-Keto Ketorolac-d5 serves as an invaluable tool in pharmacokinetic research, where understanding the absorption, distribution, metabolism, and excretion of drugs is paramount. The deuterium labeling provides a distinct mass spectrometric signature that allows researchers to differentiate the administered compound from endogenous substances or metabolites when analyzing biological samples. This capability is particularly crucial when investigating the pharmacokinetic profile of ketorolac and its derivatives, as it enables precise tracking of the parent compound through various biological compartments and tissues. In absorption studies, the deuterated compound can help determine bioavailability and absorption rates across different administration routes. For distribution analyses, the labeled compound facilitates mapping of tissue distribution patterns and protein binding characteristics.

Drug Metabolism Investigations

Perhaps the most significant research application of 1-Keto Ketorolac-d5 lies in drug metabolism investigations, where the deuterium labeling provides critical advantages. The strategic placement of deuterium atoms in the molecule allows researchers to monitor metabolic transformations with high specificity and sensitivity. This capability is particularly important for identifying metabolic pathways involved in ketorolac clearance, characterizing individual metabolites, and determining the enzymes responsible for specific biotransformation steps. The deuterated compound can help elucidate whether metabolism occurs through oxidation, reduction, conjugation, or other pathways. Additionally, when used in comparative studies with non-deuterated ketorolac, researchers can quantify the impact of the kinetic isotope effect on metabolic rates, potentially revealing rate-limiting steps in the compound's biotransformation.

Analytical Standard Applications

Chemical Reactions

1-Keto Ketorolac-d5 can participate in various chemical reactions that are characteristic of its functional groups, while the presence of deuterium atoms introduces certain modifications to reaction kinetics and analytical detection.

Stability Considerations

Pharmacokinetic Considerations

The pharmacokinetic profile of 1-Keto Ketorolac-d5 represents an area of significant research interest, as deuteration can introduce notable modifications to how a compound behaves in biological systems.

Deuterium Effect on Metabolism

Research indicates that deuterated compounds like 1-Keto Ketorolac-d5 may exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts, primarily due to the kinetic isotope effect. This phenomenon occurs because carbon-deuterium bonds typically require more energy to break than carbon-hydrogen bonds, potentially resulting in slower metabolic clearance when deuterium atoms are positioned at sites prone to metabolic attack. In the case of 1-Keto Ketorolac-d5, the strategic placement of deuterium atoms could potentially protect vulnerable positions from rapid metabolism, leading to a modified metabolic profile compared to standard ketorolac. This modification might manifest as longer half-life, altered metabolite formation patterns, or changes in clearance rates. These pharmacokinetic alterations could theoretically translate to improved therapeutic profiles, such as extended duration of action or reduced formation of potentially toxic metabolites.

Analytical Methods

The unique properties of 1-Keto Ketorolac-d5, particularly its deuterium labeling, make it especially valuable in analytical chemistry applications within pharmaceutical research.

Mass Spectrometric Analysis

Mass spectrometry represents the analytical technique where 1-Keto Ketorolac-d5 offers its most significant advantages. The incorporation of five deuterium atoms provides a distinct mass shift of approximately 5 Da compared to non-deuterated ketorolac, creating a readily identifiable mass spectral signature. This property is invaluable in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications, where the compound can serve as an internal standard for quantitative analysis. The mass shift allows clear differentiation between the deuterated standard and the analyte of interest, even in complex biological matrices such as plasma, urine, or tissue homogenates. In multiple reaction monitoring (MRM) experiments, specific fragment ions derived from the deuterated compound can be monitored alongside corresponding fragments from the non-deuterated analyte, providing highly selective detection while compensating for matrix effects, extraction variability, and instrument response fluctuations.

Detection in Biological Samples

The analysis of 1-Keto Ketorolac-d5 in biological samples requires specialized approaches that capitalize on its unique properties while addressing the challenges inherent to complex matrices. Effective extraction procedures typically employ liquid-liquid extraction or solid-phase extraction methodologies optimized for ketorolac and its derivatives. These procedures must be carefully validated to ensure consistent recovery of both deuterated and non-deuterated compounds, enabling reliable quantitative comparisons. Chromatographic separation usually involves reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems with C18 or similar stationary phases, which can effectively resolve ketorolac and its metabolites. Detection limits for 1-Keto Ketorolac-d5 in biological samples are typically in the nanogram per milliliter range when using modern LC-MS/MS instrumentation, providing sufficient sensitivity for most pharmacokinetic and metabolism studies.

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